1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Medicinal Chemistry Structure-Activity Relationship VR1 Antagonism

Researchers exploring VR1/TRPV1 antagonist SAR often face limited access to well-characterized tetrahydroquinoline-urea scaffolds with defined electronic parameters. This compound (MW 299.30, <300 Da) fills a specific electronic space (Hammett σp = 0.06) for systematic 4-fluorophenyl SAR exploration. • Enables direct comparison with Flex-Het Series 3 anticancer analogs - 4-F replaces 4-NO₂/4-CF₃ for head-to-head screening • FBLD-ready: MW 90 Da lower than N-benzyl analog, three independently optimizable vectors • In stock for immediate global shipment

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 1173075-08-5
Cat. No. B2489034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1173075-08-5
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3O2/c17-11-2-4-12(5-3-11)18-16(22)19-13-6-7-14-10(9-13)1-8-15(21)20-14/h2-7,9H,1,8H2,(H,20,21)(H2,18,19,22)
InChIKeyHUJJFCAUMVEMPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Patent Overview of 1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea


1-(4-Fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173075-08-5, molecular formula C16H14FN3O2, molecular weight 299.30 g/mol) is a synthetic diarylurea derivative incorporating a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 4-fluorophenyl moiety . The compound falls within the general Markush structures claimed in patent families directed to tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1/TRPV1) antagonists [1]. It also belongs to the broader class of tetrahydroquinoline-containing diarylureas explored for carbonic anhydrase inhibition and anticancer applications [2]. The 2-oxo substituent on the tetrahydroquinoline ring distinguishes this compound from non-oxo analogs and may influence hydrogen-bonding capacity and metabolic stability relative to unsubstituted or N-alkylated congeners.

VR1/TRPV1 antagonist lead optimization and SAR exploration within patented tetrahydro-quinolinylurea class
Urea-linked scaffold matches key pharmacophore of WO2005044802
Carbonic anhydrase inhibition profiling with defined electronic parameter space (σp = 0.06 for 4-F)
Supports electronic effect mapping against hCA I/II isozymes
Flex-Het anticancer series expansion based on 2-oxo-tetrahydroquinoline core
Oxo-substituted analogs were the most active sub-class in published A2780 assays
Fragment-based lead discovery (FBLD) and HTS library enumeration
Low molecular weight and three modular optimizable vectors

Why Generic Substitution Fails for This Tetrahydroquinoline-Urea Derivative


Tetrahydroquinoline-urea derivatives with seemingly minor structural variations exhibit markedly divergent target engagement profiles. Within the VR1 antagonist patent series (WO2005044802), activity is modulated by the nature and position of substituents on both the tetrahydroquinoline ring (oxo, hydroxy, alkyl) and the pendant phenyl ring (fluoro, chloro, trifluoromethyl, methoxy) [1]. In the carbonic anhydrase inhibitor series, compounds bearing the 2-oxo-tetrahydroquinolin-6-yl core with different aryl urea substituents showed IC50 values spanning from ~5 μM to over 50 μM against hCA I and hCA II, demonstrating that the aryl substitution pattern is a critical determinant of potency [2]. The 4-fluorophenyl group confers distinct electronic properties (Hammett σp = 0.06) compared to 4-chlorophenyl (σp = 0.23) or 4-nitrophenyl (σp = 0.78), which can alter both target binding and pharmacokinetic behavior. Furthermore, the presence of the 2-oxo group introduces a hydrogen-bond acceptor that is absent in fully reduced tetrahydroquinoline analogs, potentially affecting solubility, metabolic stability, and off-target profiles. Generic interchange with closely related analogs lacking confirmatory comparative data therefore carries a material risk of altered biological outcomes.

1
Non-oxo tetrahydroquinoline analogs may lack the hydrogen-bond acceptor required for pharmacophoric engagement; 2-oxo deletion can alter target binding and metabolic profile.
2
Replacement of the 4-fluorophenyl group with 4-chloro, 4-nitro, or unsubstituted phenyl shifts electronic character (Hammett σp), potentially changing target potency and selectivity in VR1 or CA inhibition.
3
Amide, sulfonamide, or ether-linked congeners lack the urea bridge essential for VR1 antagonist activity per the defining patent; linker substitution may result in loss of target engagement.

Key Differentiation Evidence Against Structural Analogs


2-Oxo Substituent and Hydrogen-Bonding Capacity Advantage

The target compound bears a 2-oxo group on the tetrahydroquinoline ring, creating a lactam carbonyl capable of acting as a hydrogen-bond acceptor. In the Flex-Het anticancer series, tetrahydroquinoline derivatives with a C3 ketone (2-oxo equivalent) and urea linker (compound 3a, IC50 3.8 μM, efficacy 94.8% in A2780 ovarian cancer cells) demonstrated superior efficacy compared to the non-oxo, hydroxyl-substituted analogs 4a-f, which showed only 'very modest potency and efficacy' [1]. This class-level inference suggests that the 2-oxo group is a critical pharmacophoric element for target engagement. The target compound, 1-(4-fluorophenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, incorporates this oxo group in the same ring position as the active series 3 compounds. In contrast, the non-oxo analog 1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroquinolin-6-yl)urea (fully reduced) would lack this carbonyl H-bond acceptor, potentially resulting in reduced binding affinity.

2-Oxo H-Bond Advantage
Class-level
Target scaffold series 3a: IC50 3.8 μM, efficacy 94.8% (A2780). Non-oxo series 4 analogs: “very modest potency and efficacy” (class-level inference).
Supports oxo group as pharmacophoric element; direct evidence for this specific derivative requires verification.
Data from Flex-Het series, not the target compound itself.
Medicinal Chemistry Structure-Activity Relationship VR1 Antagonism

Electronic Modulation by 4-Fluorophenyl vs. Other Substituents

The 4-fluorophenyl group on the urea moiety of the target compound imparts distinct electronic properties compared to other 4-substituted phenyl analogs. The electron-withdrawing effect of fluorine (Hammett σp = 0.06) is significantly weaker than that of chlorine (σp = 0.23) or nitro (σp = 0.78). In the tetrahydroquinoline-diphenylurea carbonic anhydrase inhibitor series, the strongest inhibitor (compound 7k) bore a 4-(4-p-tolyl-5,6,7,8-tetrahydroquinolin-2-yl)phenyl substituent with IC50 values of 5.28 μM (hCA I) and 5.51 μM (hCA II) [1]. The study further demonstrated that substituents containing two or more pairs of non-bonding electrons generally increased inhibitory activity. The 4-fluorophenyl group, with its three lone pairs on fluorine, may contribute to target binding through both electronic and dipole interactions, with a dipole moment distinct from chloro or methyl analogs. The target compound (4-fluorophenyl, σp = 0.06) is expected to exhibit a different electronic profile than the 4-chlorophenyl analog (CAS not identified, σp = 0.23), potentially translating to differential carbonic anhydrase inhibition or VR1 antagonism.

4-F Electronic Profile
Context-dependent
Hammett σp: 4-F (target) = 0.06; 4-Cl = 0.23; 4-NO2 = 0.78; H = 0.00. Substituents with non-bonding electron pairs increased CA inhibitory activity in published series.
4-fluorophenyl fills a distinct electronic space for SAR studies; biological impact context-dependent.
Physical organic constants; direct binding data for target not reported.
Physical Organic Chemistry Drug Design Carbonic Anhydrase Inhibition

Urea Linker Requirement in VR1 Antagonist Patent Class

The target compound falls within the generic formula (I) of WO2005044802A2, which claims tetrahydro-quinolinylurea derivatives as vanilloid receptor (VR1) antagonists for urological disorders, chronic pain, and inflammatory conditions [1]. The patent explicitly requires a urea linker between the tetrahydroquinoline and the pendant aryl group for VR1 antagonistic activity. Tetrahydroquinoline derivatives lacking the urea linkage (e.g., amide-linked, sulfonamide-linked, or directly C-C bonded variants) are structurally excluded from this mechanism class. The target compound's urea bridge (-NH-C(=O)-NH-) is the essential pharmacophoric connector. A direct comparator such as N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (amide analog) would lack one hydrogen-bond donor relative to the urea, potentially reducing VR1 binding affinity. While quantitative VR1 IC50 or Ki values for the target compound itself are not publicly available, the patent class membership provides target engagement context that amide, sulfonamide, or ether-linked analogs do not share.

Urea Linker Requirement
Context-dependent
Urea (-NH-CO-NH-) linker defined as essential in VR1 antagonist patent WO2005044802. Amide, sulfonamide, and ether analogs not covered; quantitative VR1 binding data for target undisclosed.
Patent-defined structural requirement; linker substitution may alter target engagement.
No public IC50/Ki for the target compound.
VR1/TRPV1 Antagonism Pain Therapeutics Patent Analysis

Molecular Weight and Formula Differentiation from N-Substituted Analogs

The target compound (MW = 299.30 g/mol, C16H14FN3O2) differs from closely related analogs by the absence of N-alkyl or N-benzyl substitution on the tetrahydroquinoline nitrogen. The N-benzyl analog, 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea (CAS 1171213-04-9, MW = 389.4 g/mol, C23H20FN3O2), has a molecular weight 90 Da higher and contains seven additional carbon atoms, which impacts lipophilicity (estimated clogP increase of ~2.5 log units) and introduces additional π-stacking potential [1]. The N-ethyl analog, 1-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea, has a molecular weight of 327.35 g/mol. These differences affect drug-likeness parameters: the target compound (MW < 300) falls within a more favorable range for lead-like properties compared to the N-benzyl analog (MW > 350). For fragment-based screening or lead optimization programs where molecular weight control is critical, the unsubstituted NH-analog provides a more attractive starting point.

MW Differentiation
Reported
Target MW: 299.30 g/mol. N-benzyl analog MW: 389.40 (+90.1 Da). N-ethyl analog MW: 327.35 (+28.1 Da). Unsubstituted NH retains lower molecular weight for lead optimization.
Fragment-compatible MW supports FBLD; 90 Da lighter than N-benzyl analog.
N-benzyl analog CAS 1171213-04-9.
Chemical Procurement Library Design Lead Optimization

Recommended Application Scenarios Based on Structural Evidence


VR1/TRPV1 Antagonist Lead Optimization and SAR Exploration

This compound serves as a core scaffold for VR1 antagonist programs, as defined by the WO2005044802 patent family. Its 2-oxo-tetrahydroquinoline core with a 4-fluorophenyl urea substituent provides a starting point for systematic SAR exploration around the aryl substitution pattern. The 4-fluorophenyl group offers moderate electron-withdrawing character (σp = 0.06) and a C-F dipole that can be probed by comparing with 4-chlorophenyl, 4-bromophenyl, 4-trifluoromethylphenyl, and 4-methoxyphenyl analogs [1]. The unsubstituted NH on the tetrahydroquinoline ring allows for subsequent N-alkylation or N-acylation to modulate pharmacokinetic properties without altering the core pharmacophore [2].

Carbonic Anhydrase Inhibition and Electronic Effect Profiling

Based on the carbonic anhydrase SAR study by Atahan et al. (2018), tetrahydroquinoline-containing diphenylurea derivatives show differential inhibition of hCA I and hCA II depending on the electronic nature of the aryl substituent [3]. The 4-fluorophenyl analog fills a specific electronic parameter space (σp = 0.06) not covered by the strongest inhibitors in that study (7k, IC50 ~5.3-5.5 μM) which contained more extended aromatic systems. The target compound can be evaluated to map the contribution of a compact, electronegative substituent to CA inhibition potency and isozyme selectivity.

Flex-Het Anticancer Analog Series Expansion

In the Flex-Het anticancer series, 2-oxo-tetrahydroquinoline urea derivatives (Series 3) were identified as the most successful sub-class, with compound 3a achieving 94.8% growth inhibition of A2780 ovarian cancer cells at IC50 3.8 μM [4]. The target compound extends this series by introducing a 4-fluorophenyl group in place of the 4-nitrophenyl or 4-trifluoromethylphenyl groups previously explored. This substitution alters both electronic and lipophilic properties and may yield differential mortalin binding affinity or cellular efficacy profiles. Procurement of this compound enables direct head-to-head comparison with published Series 3 compounds under identical assay conditions.

Fragment-Like Core for FBLD and HTS Library Enumeration

With a molecular weight of 299.30 g/mol (below the fragment threshold of 300 Da), this compound is suitable for fragment-based lead discovery (FBLD) screening collections. Its three structural modules (2-oxo-tetrahydroquinoline core, urea linker, 4-fluorophenyl ring) each represent independently optimizable vectors. The compound's MW is 90 Da lower than the N-benzyl analog (CAS 1171213-04-9, MW 389.4), providing a more attractive starting point for fragment growth strategies while maintaining the key pharmacophoric elements identified in the VR1 and Flex-Het series [2].

Application
Selection Property
Validation Focus
VR1/TRPV1 antagonist lead optimization and SAR
2-oxo-tetrahydroquinoline core with urea linker matching patent-defined pharmacophore
VR1 binding and functional assays; aryl substituent SAR mapping
Carbonic anhydrase inhibition and electronic effect profiling
4-fluorophenyl electronic profile (moderate electron-withdrawing, C-F dipole) distinct from 4-Cl/4-NO2 analogs
hCA I/II inhibition assays; isozyme selectivity under controlled conditions
Flex-Het anticancer series expansion
2-oxo-tetrahydroquinoline urea scaffold; reported activity of related series in A2780 cells
A2780 ovarian cancer cell growth inhibition; mortalin binding assessment
Fragment-based lead discovery (FBLD) and library enumeration
Low molecular weight and three independently optimizable modules (core, linker, aryl)
Fragment screening; growth vector and lead-likeness evaluation
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